molecular formula C8H9ClF3NO B6276472 4-(1,1,2-trifluoroethoxy)aniline hydrochloride CAS No. 109230-59-3

4-(1,1,2-trifluoroethoxy)aniline hydrochloride

Cat. No. B6276472
CAS RN: 109230-59-3
M. Wt: 227.6
InChI Key:
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Description

4-(1,1,2-trifluoroethoxy)aniline hydrochloride, also known as 4-TFAH, is a chemical compound that has been studied in recent years for its potential applications in scientific research. It is a versatile compound with a wide range of properties, including a high solubility in water and a low vapor pressure. Its unique molecular structure has enabled it to be used in numerous applications, including drug delivery, catalysis, and synthesis.

Scientific Research Applications

4-(1,1,2-trifluoroethoxy)aniline hydrochloride has been studied extensively in scientific research due to its unique properties and wide range of applications. It has been used in drug delivery systems to increase the solubility of drugs in water, as well as to increase their permeability across cell membranes. It has also been used as a catalyst in chemical reactions, as well as for the synthesis of other compounds. In addition, 4-(1,1,2-trifluoroethoxy)aniline hydrochloride has been used in studies of biochemical and physiological effects, such as its ability to modulate gene expression and cell signaling pathways.

Mechanism of Action

The mechanism of action of 4-(1,1,2-trifluoroethoxy)aniline hydrochloride is not yet fully understood. However, it is believed to act as a proton donor, which facilitates the transfer of protons across cell membranes. This allows 4-(1,1,2-trifluoroethoxy)aniline hydrochloride to increase the solubility of drugs in water and increase their permeability across cell membranes. In addition, 4-(1,1,2-trifluoroethoxy)aniline hydrochloride has been shown to modulate gene expression and cell signaling pathways.
Biochemical and Physiological Effects
4-(1,1,2-trifluoroethoxy)aniline hydrochloride has been studied extensively for its biochemical and physiological effects. It has been shown to increase the solubility of drugs in water, increase their permeability across cell membranes, and modulate gene expression and cell signaling pathways. In addition, 4-(1,1,2-trifluoroethoxy)aniline hydrochloride has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties.

Advantages and Limitations for Lab Experiments

4-(1,1,2-trifluoroethoxy)aniline hydrochloride has several advantages and limitations for use in laboratory experiments. The main advantage of 4-(1,1,2-trifluoroethoxy)aniline hydrochloride is its high solubility in water, which makes it ideal for drug delivery and other applications. In addition, it has a low vapor pressure, which makes it easy to store and handle in the laboratory. However, there are some limitations to its use, such as its relatively low reactivity and its tendency to form insoluble complexes with other compounds.

Future Directions

There are numerous potential future directions for 4-(1,1,2-trifluoroethoxy)aniline hydrochloride. One potential application is its use in drug delivery systems to increase the solubility of drugs in water and increase their permeability across cell membranes. In addition, 4-(1,1,2-trifluoroethoxy)aniline hydrochloride could be used in the synthesis of other compounds, such as peptides, proteins, and other pharmaceuticals. Finally, 4-(1,1,2-trifluoroethoxy)aniline hydrochloride could be used to modulate gene expression and cell signaling pathways, which could have implications for the treatment of various diseases.

Synthesis Methods

The synthesis of 4-(1,1,2-trifluoroethoxy)aniline hydrochloride is a simple and straightforward process. It involves the reaction of aniline and trifluoroethanol in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out at room temperature and yields 4-(1,1,2-trifluoroethoxy)aniline hydrochloride as the main product. The product can then be isolated and purified using standard techniques such as filtration, crystallization, and recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,1,2-trifluoroethoxy)aniline hydrochloride involves the reaction of 4-nitroaniline with 1,1,2-trifluoroethanol followed by reduction of the nitro group to an amino group and subsequent hydrochloride salt formation.", "Starting Materials": [ "4-nitroaniline", "1,1,2-trifluoroethanol", "Sodium borohydride", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 4-nitroaniline (1.0 g) in 1,1,2-trifluoroethanol (10 mL) and add sodium borohydride (0.5 g) slowly with stirring at room temperature.", "Step 2: Heat the reaction mixture at reflux for 2 hours.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid (10 mL, 2 M) dropwise with stirring.", "Step 4: Extract the product with diethyl ether (3 x 20 mL) and wash the organic layer with water (20 mL).", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in hydrochloric acid (10 mL, 2 M) and evaporate the solvent under reduced pressure to obtain the hydrochloride salt of 4-(1,1,2-trifluoroethoxy)aniline." ] }

CAS RN

109230-59-3

Product Name

4-(1,1,2-trifluoroethoxy)aniline hydrochloride

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.6

Purity

95

Origin of Product

United States

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